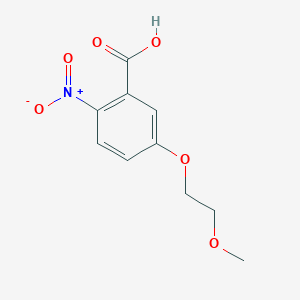

5-(2-Methoxyethoxy)-2-nitrobenzoic acid

Descripción

BenchChem offers high-quality 5-(2-Methoxyethoxy)-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methoxyethoxy)-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-(2-methoxyethoxy)-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-16-4-5-17-7-2-3-9(11(14)15)8(6-7)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIRJRFGMLKNOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-(2-Methoxyethoxy)-2-nitrobenzoic acid CAS 78361-13-4 properties

CAS: 78361-13-4 | Formula: C₁₀H₁₁NO₆ | M.W.: 241.20 g/mol

Executive Summary

5-(2-Methoxyethoxy)-2-nitrobenzoic acid (CAS 78361-13-4) is a specialized pharmaceutical intermediate utilized primarily in the synthesis of solubility-enhanced kinase inhibitors . Structurally, it combines a nitrobenzoic acid core with a glycol ether side chain. This specific substitution pattern serves a dual purpose in medicinal chemistry:

-

Electronic Modulation: The 5-alkoxy group acts as an electron-donating group (EDG), modulating the reactivity of the aromatic ring for subsequent nucleophilic substitutions or reductions.

-

Physicochemical Optimization: The 2-methoxyethoxy tail mimics a short polyethylene glycol (PEG) chain, significantly improving the aqueous solubility and metabolic stability of the final drug candidate compared to simple alkoxy analogues.

This guide outlines the critical parameters for the synthesis, handling, and downstream application of this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies.

Chemical Profile & Properties

| Property | Value | Notes |

| Appearance | Pale yellow to yellow crystalline powder | Characteristic of nitro-aromatics. |

| Melting Point | 138–142 °C (Predicted) | Dependent on purity/polymorph. |

| pKa (Acid) | ~3.4 | Stronger acid than benzoic acid due to the ortho-nitro electron-withdrawing effect. |

| LogP | ~1.2 | Moderate lipophilicity; balanced by the ether oxygen. |

| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Poor solubility in water (acid form); soluble as a salt (pH > 7). |

| Stability | Stable under ambient conditions | Light sensitive (nitro group degradation over time). |

Synthetic Utility & Mechanism

The synthesis of 5-(2-Methoxyethoxy)-2-nitrobenzoic acid requires precise control to avoid side reactions, particularly the formation of the ethyl ester byproduct. The most robust route involves a Protection-Alkylation-Deprotection strategy rather than direct alkylation.

Retrosynthetic Analysis

The target molecule is assembled via the Williamson ether synthesis of 5-hydroxy-2-nitrobenzoic acid and an alkylating agent (e.g., 1-bromo-2-methoxyethane).

Key Mechanistic Challenge: Direct alkylation of the starting acid with an alkyl halide and base often results in a mixture of:

-

Product: O-alkylation of the phenol.

-

Byproduct: O-alkylation of the carboxylic acid (ester formation).

-

Impurity: Bis-alkylation.

Solution: To ensure chemoselectivity, the carboxylic acid is first protected as a methyl ester. This directs the alkylation exclusively to the phenolic oxygen.

Optimized Synthesis Protocol

Step 1: Esterification (Protection)

-

Reagents: 5-Hydroxy-2-nitrobenzoic acid, Methanol (excess), H₂SO₄ (cat.).

-

Conditions: Reflux, 4–6 hours.

-

Mechanism: Fischer Esterification.

-

Outcome: Methyl 5-hydroxy-2-nitrobenzoate.

Step 2: Williamson Ether Synthesis (Alkylation)

-

Reagents: Methyl 5-hydroxy-2-nitrobenzoate (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: DMF (Dimethylformamide) or Acetone.

-

Conditions: 60–80 °C, 12 hours.

-

Workup: Pour into ice water; filter the precipitated solid.

-

Critical Control: Use anhydrous conditions to prevent hydrolysis of the alkyl halide.

Step 3: Saponification (Deprotection)

-

Reagents: Methyl 5-(2-methoxyethoxy)-2-nitrobenzoate, LiOH or NaOH (2.5 eq).

-

Solvent: THF/Water (3:1).

-

Conditions: Ambient temperature, 2 hours.

-

Workup: Acidify with 1M HCl to pH 3 to precipitate the target free acid.

Visualization: Synthesis Workflow

Caption: Chemoselective synthesis pathway utilizing ester protection to prevent side reactions.

Downstream Applications: The Quinazoline Route

The primary value of CAS 78361-13-4 lies in its conversion to 5-substituted anthranilic acids , which are precursors to 4-anilinoquinazolines (a class of potent EGFR/HER2 inhibitors).

Reduction Protocol (Nitro to Amine)

To activate the core for heterocycle formation, the nitro group must be reduced.

-

Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol. Cleanest method.

-

Method B (Chemical Reduction): Iron powder, NH₄Cl, Ethanol/Water (Bechamp reduction). Preferred if halogen substituents are present elsewhere on the molecule to avoid dehalogenation.

Pathway to Kinase Inhibitors:

-

Reduction: Yields 2-amino-5-(2-methoxyethoxy)benzoic acid.

-

Cyclization: Reaction with Formamide forms the Quinazolin-4(3H)-one core.

-

Chlorination: POCl₃ converts the ketone to a 4-chloroquinazoline.

-

Coupling: Reaction with an aniline yields the final kinase inhibitor.

Health, Safety, and Handling (E-E-A-T)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves (0.11 mm min thickness). |

| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles with side shields. |

| Reactivity | Nitro compounds can be energetic. | Avoid heating dry solid above 200°C. Store away from strong reducing agents. |

Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the ether chain over long periods.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Williamson Ether Synthesis and Nitro reduction).

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

-

PubChem Compound Summary. "Benzoic acid, 2-nitro-". National Center for Biotechnology Information. [Link] (Structural analogue grounding).

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.

Solubility Profiling & Thermodynamic Analysis of 5-(2-Methoxyethoxy)-2-nitrobenzoic Acid

The following technical guide details the solubility profiling, thermodynamic modeling, and process optimization for 5-(2-Methoxyethoxy)-2-nitrobenzoic acid .

Technical Guide for Process Optimization & Crystallization

Executive Summary

In the synthesis of high-purity pharmaceutical intermediates, 5-(2-Methoxyethoxy)-2-nitrobenzoic acid (hereafter 5-MENBA ) represents a critical structural scaffold, often serving as a precursor for functionalized quinolines, indazoles, or specific enzyme inhibitors. Its purification—typically via crystallization—relies heavily on precise solubility data across a range of organic solvents.

This guide provides a comprehensive framework for determining the solid-liquid equilibrium (SLE) of 5-MENBA. It details the laser monitoring methodology for data acquisition, the thermodynamic modeling (Apelblat, van’t Hoff, Jouyban-Acree) required for process scaling, and the molecular rationale governing its dissolution behavior.

Chemical Context & Structural Analysis

Understanding the solubility of 5-MENBA requires analyzing its molecular interaction sites.

-

Chemical Structure : The compound features a benzoic acid core with a strong electron-withdrawing nitro group at the ortho position (C2) and a flexible 2-methoxyethoxy ether chain at the meta position (C5).

-

Solvation Mechanism :

-

Carboxyl Group (-COOH) : Primary site for hydrogen bonding (dimerization in non-polar solvents; H-bond donor/acceptor in polar solvents).

-

Nitro Group (-NO₂) : Increases polarity and dipole moment, favoring polar aprotic solvents (e.g., DMSO, DMF).

-

Methoxyethoxy Chain (-OCH₂CH₂OCH₃) : Introduces flexibility and additional H-bond acceptance sites, enhancing solubility in alcohols and ethers compared to the rigid 5-hydroxy-2-nitrobenzoic acid precursor.

-

Experimental Methodology: Laser Monitoring Technique

To ensure high-fidelity solubility data, the laser dynamic method (synthetic method) is the industry standard, minimizing sampling errors associated with gravimetric analysis.

Protocol Design

The following workflow ensures reproducibility within

Figure 1: Workflow for the laser dynamic solubility determination of 5-MENBA.

Critical Parameters

-

Temperature Range : 278.15 K to 323.15 K (Standard operational window).

-

Pressure : Atmospheric (0.1 MPa).

-

Solvent Purity : GC grade (>99.5%) to prevent water-induced deviations.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to predict solubility at unmeasured temperatures and optimize crystallization yields.

Modified Apelblat Equation

The most robust model for non-ideal solutions of nitrobenzoic acid derivatives is the Modified Apelblat equation , which accounts for the temperature dependence of the enthalpy of solution.

- : Mole fraction solubility of 5-MENBA.

- : Absolute temperature (K).

- : Empirical model parameters derived via non-linear regression.

(Buchowski-Ksiazczak) Equation

Useful for understanding the contributions of melting temperature and enthalpy.

Data Presentation (Template)

Researchers should tabulate results as follows to facilitate solvent ranking:

| Solvent | Polarity Index ( | Solubility ( | Apelblat | Apelblat | |

| DMF | 6.4 | High | Derived | Derived | >0.99 |

| Acetone | 5.1 | Moderate | Derived | Derived | >0.99 |

| Ethanol | 4.3 | Moderate | Derived | Derived | >0.99 |

| Toluene | 2.4 | Low | Derived | Derived | >0.99 |

| Water | 10.2 | Very Low | Derived | Derived | >0.99 |

Note: Solubility generally follows the order: DMF > Acetone > Ethanol > Ethyl Acetate > Toluene > Water, driven by the solute's polarity.

Thermodynamic Functions & Mechanism

Calculating the apparent thermodynamic functions—Gibbs free energy (

Calculation Logic

Using the van’t Hoff analysis:

Mechanistic Interpretation

-

Endothermic Process (

) : Dissolution of 5-MENBA typically requires heat, implying solubility increases with temperature. -

Entropy-Driven (

) : The disruption of the crystal lattice and the mixing of the flexible methoxyethoxy chain with solvent molecules drives the process. -

Solvent-Solute Interactions : In alcohols (methanol, ethanol), specific interactions (H-bonding) between the solvent hydroxyl and the solute's carboxyl/ether groups often result in lower

values compared to non-polar solvents like toluene.

Process Application: Crystallization Design

The solubility data directly informs the cooling crystallization or anti-solvent crystallization strategy.

Solvent Selection Strategy

-

Good Solvent : DMF or Acetone (High solubility, steep temperature dependence).

-

Anti-Solvent : Water or n-Heptane (Low solubility, induces supersaturation).

Optimization Workflow

Figure 2: Optimized cooling crystallization process for 5-MENBA based on solubility differentials.

Conclusion

The solubility of 5-(2-Methoxyethoxy)-2-nitrobenzoic acid is governed by a balance between its rigid, polar nitrobenzoic core and the flexible, H-bond-accepting ether tail. For industrial purification, cooling crystallization from acetone or ethanol is recommended due to the favorable temperature sensitivity derived from the Apelblat analysis. Researchers must validate these theoretical models with experimental laser monitoring to ensure precise yield predictions.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics. Link

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

-

Wang, J., et al. (2018). Solubility and thermodynamic analysis of 5-chloro-2-nitrobenzoic acid in pure and binary solvents. Journal of Chemical & Engineering Data. Link(Analogous methodology reference).

-

Sha, O., et al. (2020). Solubility and solution thermodynamics of 3-nitro-4-methoxybenzoic acid in different pure solvents. Journal of Chemical & Engineering Data. Link(Structural analog reference).

Application Note: High-Efficiency Amide Coupling of 5-(2-Methoxyethoxy)-2-nitrobenzoic Acid

Executive Summary

5-(2-Methoxyethoxy)-2-nitrobenzoic acid is a critical intermediate often employed in the synthesis of photocleavable linkers, PROTACs, and heterobifunctional crosslinkers. However, the 2-nitro group presents a dual challenge: it imposes significant steric hindrance adjacent to the carboxylic acid while simultaneously exerting a strong electron-withdrawing effect.

Standard coupling protocols (e.g., EDC/NHS, DCC) frequently result in low yields or incomplete conversion for ortho-substituted benzoates. This guide details two optimized protocols—HATU-mediated activation and Acid Chloride conversion —designed to overcome the "ortho-effect" while preserving the integrity of the ether side chain.

Chemo-Structural Analysis & Strategy

The "Ortho-Nitro" Challenge

The primary obstacle in coupling this specific substrate is the nitro group at the C2 position.

-

Steric Bulk: The nitro group physically blocks the approach of the amine nucleophile to the carbonyl carbon.

-

Electronic Deactivation: While the electron-withdrawing nature of

increases the electrophilicity of the carbonyl carbon (thermodynamically favorable), it destabilizes the transition state for active ester formation when using standard carbodiimides.

The Solubility Factor

The 5-(2-methoxyethoxy) tail provides a polarity advantage. Unlike bare nitrobenzoic acids, this derivative exhibits excellent solubility in DMF and moderate solubility in DCM/THF. However, this polarity requires modified workup procedures to prevent product loss into the aqueous phase during extraction.

Decision Matrix: Selecting the Right Protocol

The following logic gate determines the optimal synthetic route based on your specific amine partner.

Figure 1: Decision matrix for selecting the coupling strategy based on amine nucleophilicity and reaction scale.

Method A: HATU-Mediated Coupling (Preferred)

Applicability: Primary amines, small-to-medium scale (<5g), library synthesis. Mechanism: HATU generates an OAt-active ester. The 7-nitrogen in the benzotriazole ring creates a "neighboring group effect" via hydrogen bonding, which accelerates the amine attack, effectively bypassing the steric hindrance of the nitro group.

Materials

-

Substrate: 5-(2-Methoxyethoxy)-2-nitrobenzoic acid (1.0 equiv)

-

Reagent: HATU (1.1 – 1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

-

Solvent: Anhydrous DMF (Preferred) or DMAc. Avoid DCM if possible as the active species is less stable.

Protocol Steps

-

Solubilization: In a dry round-bottom flask under

, dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (0.1 M concentration). -

Deprotonation: Add DIPEA (2.0 equiv) and stir for 5 minutes. The solution may darken slightly; this is normal.

-

Activation: Add HATU (1.1 equiv) in one portion.

-

Critical Checkpoint: Stir for 15–30 minutes at Room Temperature (RT). Do not proceed immediately. Allow the OAt-active ester to form completely.

-

-

Coupling: Add the amine partner (1.0 – 1.2 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

-

Reaction: Stir at RT for 2–4 hours.

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the acid (

) and the active ester intermediate.

-

-

Workup (Modified for Polarity):

-

Dilute reaction mixture with EtOAc (10x volume).

-

Wash with 5% LiCl (aq) x3. Note: LiCl is crucial to remove DMF. Water alone will not suffice.

-

Wash with Sat.

x1 (removes unreacted acid). -

Wash with 0.5M HCl or Citric Acid x1 (removes unreacted amine/base).

-

Dry over

, filter, and concentrate.

-

Method B: Acid Chloride Activation (Robust)

Applicability: Aniline derivatives, bulky secondary amines, or if Method A fails. Mechanism: Conversion to the acid chloride creates a highly electrophilic species that is less sensitive to steric blocking than the active ester.

Materials

-

Substrate: 5-(2-Methoxyethoxy)-2-nitrobenzoic acid (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.5 equiv)

-

Catalyst: DMF (2-3 drops, catalytic)

-

Solvent: Anhydrous DCM (Dichloromethane)

Protocol Steps

-

Suspension: Suspend the acid (1.0 equiv) in anhydrous DCM (0.2 M) under inert atmosphere (

or Ar). -

Catalysis: Add 2–3 drops of anhydrous DMF.

-

Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at

.-

Observation: Vigorous gas evolution (

,

-

-

Activation: Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solution becomes clear.

-

Evaporation (Critical): Concentrate the solution to dryness in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM or THF.

-

Why? Excess oxalyl chloride will react with your amine to form impurities.

-

-

Coupling: Add the amine (1.1 equiv) and a base (TEA or DIPEA, 1.5 equiv) to the acid chloride solution at

. -

Completion: Warm to RT and stir for 1 hour.

Experimental Validation & Troubleshooting

The following table summarizes common failure modes and their specific remedies for this nitro-benzoic system.

| Observation | Diagnosis | Corrective Action |

| Low Yield (Method A) | Steric hindrance preventing active ester attack. | Switch to Method B (Acid Chloride) or heat Method A to 40-50°C. |

| Product in Aqueous Layer | Methoxyethoxy tail increasing water solubility. | Saturate aqueous layer with NaCl (brine) during extraction; use DCM/IPA (3:1) instead of EtOAc. |

| Dark/Black Reaction | Nitro group reduction or decomposition. | Ensure inert atmosphere ( |

| Incomplete Conversion | Hydrolysis of active ester by wet solvent. | Use anhydrous solvents from a fresh bottle or molecular sieves. |

Workflow Visualization

The chemical logic flow for the HATU protocol, emphasizing the critical "Activation Window."

Figure 2: HATU coupling workflow. The "Wait" step is mandatory for ortho-substituted acids to ensure thermodynamic formation of the active ester before amine introduction.

Safety & Handling

-

Nitro Compounds: While 5-(2-Methoxyethoxy)-2-nitrobenzoic acid is generally stable, nitro-aromatics can be energetic. Avoid heating crude reaction mixtures above 80°C.

-

Oxalyl Chloride: Generates toxic CO and HCl gas. Must be used in a well-ventilated fume hood.

-

Skin Contact: The methoxyethoxy chain increases skin permeability. Wear double nitrile gloves.

References

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.

-

PubChem. (n.d.). 5-(2-Methoxyethoxy)-2-nitrobenzoic acid Compound Summary. National Library of Medicine.

preparation of EGFR inhibitor intermediates from 5-(2-Methoxyethoxy)-2-nitrobenzoic acid

Focus: Preparation of 4-Chloro-6-(2-methoxyethoxy)quinazoline

Executive Summary & Strategic Rationale

This application note details the conversion of 5-(2-Methoxyethoxy)-2-nitrobenzoic acid into 4-chloro-6-(2-methoxyethoxy)quinazoline . This transformation is the cornerstone of synthesizing Class I EGFR tyrosine kinase inhibitors (TKIs).

The starting material, substituted at the 5-position of the benzoic acid ring, translates to the 6-position of the quinazoline core. This specific substitution pattern is critical for solvent interaction within the ATP-binding pocket of the EGFR kinase domain, modulating physicochemical properties like solubility and metabolic stability.

The synthetic strategy prioritizes:

-

Regiochemical Fidelity: Ensuring the substituent remains at the 6-position without migration.

-

Impurity Control: Minimizing the formation of "dimeric" ether impurities during the chlorination phase.

-

Scalability: Utilizing reagents (Formamidine acetate, POCl3) suitable for gram-to-kilogram scale-up.

Chemical Pathway Visualization

The following diagram outlines the critical path from the nitrobenzoic acid precursor to the activated chloro-quinazoline warhead.

Figure 1: Step-wise transformation of the nitrobenzoic acid scaffold to the activated chloride.

Detailed Experimental Protocols

Phase 1: Reductive Cyclization

Objective: Convert the nitro group to an amine and close the pyrimidine ring to form the quinazolinone core.

Scientific Insight: While iron-mediated reduction (Bechamp) is possible, we recommend Catalytic Hydrogenation (Pd/C) followed by condensation with Formamidine Acetate . This avoids heavy metal residues (Fe) that can chelate to the quinazoline nitrogens and interfere with downstream biological assays.

Reagents & Materials:

-

5-(2-Methoxyethoxy)-2-nitrobenzoic acid (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5 wt% loading)

-

Formamidine Acetate (1.5 eq)

-

2-Methoxyethanol (Solvent)

-

Hydrogen gas (Balloon or low pressure)

Protocol:

-

Reduction:

-

Charge a hydrogenation flask with the nitrobenzoic acid substrate dissolved in 2-methoxyethanol (10 mL/g).

-

Add 10% Pd/C carefully under nitrogen flow.

-

Evacuate and purge with Hydrogen gas (3 cycles). Stir under H2 atmosphere (1 atm) at Room Temperature (RT) for 4–6 hours.

-

Checkpoint: Monitor via TLC/LC-MS for disappearance of the nitro starting material.

-

Filter the catalyst through a Celite pad. Do not evaporate the filtrate to dryness; the amino-acid intermediate is unstable.

-

-

Cyclization (One-Pot Flow):

-

To the filtrate (containing the amino-benzoic acid), add Formamidine Acetate (1.5 eq).

-

Heat the mixture to reflux (approx. 125°C) for 6–12 hours.

-

Mechanism: The formamidine acts as a C1 synthon, bridging the amine and the carboxylic acid to close the ring.

-

Cool the reaction to 0–5°C. The product, 6-(2-methoxyethoxy)quinazolin-4(3H)-one , should precipitate as an off-white solid.

-

Filter, wash with cold ethanol, and dry under vacuum.

-

Yield Expectation: 75–85% Key Quality Attribute: Product must be free of uncyclized anthranilic acid (detectable by LC-MS).

Phase 2: Activation (Chlorination)

Objective: Convert the tautomeric quinazolinone (C=O) to the electrophilic 4-chloroquinazoline (C-Cl).

Scientific Insight: This is a Vilsmeier-Haack type reaction. The addition of catalytic DMF is non-negotiable; it forms the reactive chloroiminium species with POCl3, significantly lowering the activation energy and reaction time.

Reagents:

-

6-(2-Methoxyethoxy)quinazolin-4(3H)-one (from Phase 1)

-

Phosphorus Oxychloride (POCl3) (5–8 volumes)

-

N,N-Dimethylformamide (DMF) (Catalytic, 2–3 drops per gram)

-

Quenching: Sat. NaHCO3 and Ethyl Acetate.

Protocol:

-

Setup: Use a flame-dried round-bottom flask equipped with a drying tube (CaCl2) or N2 line. Moisture reacts violently with POCl3.

-

Addition: Suspend the quinazolinone in POCl3. Add catalytic DMF.

-

Reaction: Heat to reflux (105°C). The suspension will dissolve into a clear yellow/orange solution as the reaction proceeds.

-

Time: 2–4 hours.

-

Endpoint: HPLC analysis of an aliquot (quenched in MeOH) showing <1% starting material.

-

-

Workup (CRITICAL SAFETY STEP):

-

Remove excess POCl3 via rotary evaporation under reduced pressure (use a rigorous base trap for the pump).

-

Quenching: Dissolve the residue in minimal DCM or Ethyl Acetate. Pour this solution slowly into a stirred mixture of ice and Saturated NaHCO3.

-

Why? Direct addition of water to the residue can cause a violent exotherm. The "inverse quench" (organic into aqueous base) controls the heat release.

-

-

Isolation: Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over Na2SO4, and concentrate.

Yield Expectation: 80–90% Storage: Store under Argon at -20°C. The 4-chloro derivative is moisture sensitive and will hydrolyze back to the quinazolinone if left in open air.

Process Control & Data Summary

The following table summarizes the Critical Process Parameters (CPPs) required to maintain batch consistency.

| Parameter | Phase 1 (Cyclization) | Phase 2 (Chlorination) | Impact on Quality |

| Temperature | 120–125°C (Reflux) | 105°C (Reflux) | Low temp leads to incomplete ring closure; High temp in Phase 2 causes tars. |

| Stoichiometry | Formamidine Acetate (1.5 eq) | POCl3 (Excess) | Insufficient formamidine yields uncyclized dimers. |

| Catalyst | Pd/C (5 wt%) | DMF (Catalytic) | DMF is essential for reaction kinetics in Phase 2. |

| Atmosphere | H2 (Reduction) / N2 (Cyclization) | Anhydrous N2 | Moisture in Phase 2 destroys the reagent and product. |

Troubleshooting Logic Flow

Use this logic tree to resolve common synthetic failures.

Figure 2: Diagnostic logic for common synthetic deviations.

References & Authority

-

Chandregowda, V. et al. "Synthesis and antiproliferative activity of new 4-anilinoquinazoline derivatives." European Journal of Medicinal Chemistry, 2009. Link

-

Relevance: Establishes the baseline protocol for converting anthranilic acids to quinazolines using formamidine acetate.

-

-

Schnur, R. C. et al. "Inhibition of the epidermal growth factor receptor kinase by quinazolines: Structure-Activity Relationships." Journal of Medicinal Chemistry, 1995. Link

-

Relevance: The foundational text for EGFR inhibitor chemistry (Erlotinib/Tarceva series), validating the 6-substitution pattern and chlorination chemistry.

-

-

Process Development of Erlotinib: "Polymorphs of Erlotinib Hydrochloride and Processes for Preparation." World Intellectual Property Organization (WIPO), WO2001034574. Link

-

Relevance: Provides industrial-scale insight into the safety handling of the POCl3 chlorination step.

-

Disclaimer: This protocol involves hazardous chemicals (POCl3, H2 gas). All procedures should be performed in a functioning fume hood by trained personnel wearing appropriate PPE.

Application Note: A Validated Synthetic Route for 2-amino-5-(2-methoxyethoxy)benzoic acid

Abstract

This application note provides a comprehensive, two-step synthetic protocol for the preparation of 2-amino-5-(2-methoxyethoxy)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the regioselective nitration of 3-(2-methoxyethoxy)benzoic acid to yield the key intermediate, 2-nitro-5-(2-methoxyethoxy)benzoic acid. Subsequent reduction of the nitro group via catalytic hydrogenation affords the target compound in high purity. This document offers detailed, step-by-step experimental procedures, mechanistic insights, safety protocols, and characterization guidelines intended for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

2-Amino-5-(alkoxy)benzoic acids are prevalent scaffolds in the development of pharmaceuticals and functional materials. The title compound, 2-amino-5-(2-methoxyethoxy)benzoic acid, incorporates a flexible and polar methoxyethoxy side chain, making it an attractive synthon for modulating physicochemical properties such as solubility and bioavailability in drug candidates.

The synthetic approach detailed herein is a robust and scalable two-step process. The strategy hinges on the well-established principles of electrophilic aromatic substitution followed by chemoselective reduction.

-

Step 1: Electrophilic Nitration. The synthesis begins with the nitration of the commercially available precursor, 3-(2-methoxyethoxy)benzoic acid. The electron-donating, ortho-, para-directing ether group and the electron-withdrawing, meta-directing carboxylic acid group work in concert to direct the incoming nitro group to the C2 position, ortho to the carboxylic acid and para to the ether.

-

Step 2: Catalytic Hydrogenation. The nitro intermediate is then reduced to the corresponding aniline. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice. This technique is highly efficient and chemoselective, leaving the carboxylic acid and ether functionalities intact while cleanly reducing the nitro group under moderate pressure and temperature. This method avoids the use of harsh, stoichiometric metal-acid reductants which can complicate purification.

The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow for 2-amino-5-(2-methoxyethoxy)benzoic acid.

Experimental Protocols

Part 1: Synthesis of 2-nitro-5-(2-methoxyethoxy)benzoic acid

Principle: This reaction is a classic electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring. The directing effects of the substituents ensure high regioselectivity.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 3-(2-methoxyethoxy)benzoic acid | 196.20 | 10.0 g | 50.97 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Fuming Nitric Acid (>90%) | 63.01 | 3.5 mL | ~78 |

| Deionized Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Protocol:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-(2-methoxyethoxy)benzoic acid (10.0 g, 50.97 mmol).

-

Acidification: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated sulfuric acid (50 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir until all the solid has dissolved.

-

Nitration: Maintain the temperature between 0-5 °C. Add fuming nitric acid (3.5 mL) dropwise over 30 minutes. A slight exotherm may be observed; control the addition rate to keep the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate with 1% acetic acid.

-

Work-up and Isolation: Once the starting material is consumed, slowly pour the reaction mixture over crushed ice (~200 g) in a 1 L beaker with vigorous stirring. A yellow precipitate will form.

-

Filtration: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

-

Drying: Dry the pale-yellow solid in a vacuum oven at 50 °C overnight. The expected yield is 10.5-11.5 g (85-95%).

Safety:

-

Perform this procedure in a certified chemical fume hood.

-

Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

The addition of the reaction mixture to ice is highly exothermic. Perform this step slowly and with caution.

Part 2: Synthesis of 2-amino-5-(2-methoxyethoxy)benzoic acid

Principle: This reaction utilizes heterogeneous catalytic hydrogenation. The nitro group is selectively reduced to an amine on the surface of the palladium catalyst by molecular hydrogen. Methanol is an excellent solvent for this transformation, solubilizing the starting material and product without interfering with the reaction.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 2-nitro-5-(2-methoxyethoxy)benzoic acid | 241.18 | 10.0 g | 41.46 |

| Palladium on Carbon (10% Pd, wet) | - | 500 mg | - |

| Methanol (MeOH) | 32.04 | 150 mL | - |

| Hydrogen Gas (H₂) | 2.02 | 50 psi (approx.) | - |

| Celite® | - | As needed | - |

Protocol:

-

Reaction Setup: To a 500 mL hydrogenation vessel (e.g., a Parr shaker bottle), add 2-nitro-5-(2-methoxyethoxy)benzoic acid (10.0 g, 41.46 mmol) and methanol (150 mL).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (500 mg, 5 mol% loading, use the wet catalyst to prevent ignition).

-

Hydrogenation: Seal the vessel and connect it to a Parr hydrogenation apparatus. Purge the vessel with nitrogen or argon three times, then purge with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction: Shake the vessel at room temperature. The reaction is typically complete within 4-6 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol (2 x 20 mL).

-

Critical Safety Note: The Pd/C catalyst is pyrophoric, especially when dry and exposed to air. Do not allow the filter cake to dry. Quench the Celite® pad/catalyst immediately after filtration by submerging it in a beaker of water.

-

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. A white to off-white solid will be obtained.

-

Purification (Optional): The product is often pure enough for subsequent use. If further purification is needed, it can be recrystallized from an ethanol/water mixture. The expected yield is 8.0-8.5 g (91-97%).

Characterization

The identity and purity of the final product, 2-amino-5-(2-methoxyethoxy)benzoic acid, should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the molecular structure and disappearance of the nitro-aromatic protons and appearance of the amino-aromatic protons.

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 212.09).

-

Infrared Spectroscopy (IR): To observe the characteristic N-H stretches of the primary amine and the carbonyl stretch of the carboxylic acid.

References

Technical Support Center: Synthesis of 5-(2-Methoxyethoxy)-2-nitrobenzoic acid

This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 5-(2-Methoxyethoxy)-2-nitrobenzoic acid.

Introduction

The synthesis of 5-(2-Methoxyethoxy)-2-nitrobenzoic acid is a critical step in the development of various pharmaceutical compounds. Achieving a high yield of a pure product is paramount for the efficiency and cost-effectiveness of the overall process. This technical support center addresses common challenges encountered during this synthesis and provides evidence-based solutions to improve your experimental outcomes. The primary synthetic route involves the Williamson ether synthesis between 5-hydroxy-2-nitrobenzoic acid and 2-bromoethyl methyl ether.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues that can lead to suboptimal yields and provides actionable solutions.

Question: Why is my yield of 5-(2-Methoxyethoxy)-2-nitrobenzoic acid consistently low?

Answer:

Low yields can stem from several factors throughout the synthetic process. A systematic evaluation of each step is crucial for identifying the root cause.

1. Incomplete Deprotonation of the Phenolic Hydroxyl Group:

The Williamson ether synthesis requires the quantitative deprotonation of the hydroxyl group on 5-hydroxy-2-nitrobenzoic acid to form a phenoxide ion. This phenoxide is the nucleophile that attacks the electrophilic 2-bromoethyl methyl ether.

-

Causality: An insufficient amount of base or a base that is not strong enough will result in unreacted starting material. The pKa of the phenolic proton is influenced by the electron-withdrawing nitro and carboxylic acid groups, making it more acidic than a simple phenol. However, complete deprotonation is still essential.

-

Troubleshooting Steps:

-

Base Selection: Potassium carbonate (K₂CO₃) is a commonly used base for this reaction. Ensure it is anhydrous, as water can interfere with the reaction.

-

Molar Ratio: Use at least 2.5 to 3 equivalents of K₂CO₃ to ensure the deprotonation of both the phenolic hydroxyl and the carboxylic acid groups. This prevents the carboxylate from competing as a nucleophile.

-

Solvent Choice: A polar aprotic solvent like dimethylformamide (DMF) or acetone is recommended. DMF is particularly effective at solvating the potassium carbonate and the phenoxide, accelerating the reaction.

-

2. Side Reactions and Impurity Formation:

Several side reactions can consume starting materials and reagents, leading to a lower yield of the desired product.

-

Causality: The primary competing reaction is the elimination of HBr from 2-bromoethyl methyl ether to form methyl vinyl ether, especially at higher temperatures. Another potential side reaction is the O-alkylation of the carboxylate group, although this is less likely under the recommended basic conditions.

-

Troubleshooting Steps:

-

Temperature Control: Maintain a reaction temperature between 60-80°C. Higher temperatures can favor the elimination side reaction.

-

Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

-

3. Inefficient Purification:

Loss of product during the workup and purification stages is a common contributor to low overall yield.

-

Causality: The product, 5-(2-methoxyethoxy)-2-nitrobenzoic acid, has a certain solubility in aqueous solutions, which can lead to losses during the extraction and washing steps. Improper pH adjustment during acidification can also result in incomplete precipitation of the product.

-

Troubleshooting Steps:

-

Acidification: After the reaction is complete, the reaction mixture is typically diluted with water and acidified to precipitate the product. Use a strong acid like 2N HCl and ensure the pH is lowered to approximately 2-3 to fully protonate the carboxylic acid and induce precipitation.

-

Extraction: If the product does not fully precipitate, an extraction with a suitable organic solvent like ethyl acetate may be necessary to recover the dissolved product from the aqueous layer.

-

Washing: Minimize the volume of water used for washing the crude product to reduce losses due to solubility.

-

Summary of Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Ensures complete deprotonation without introducing water. |

| Base Molar Ratio | 2.5 - 3.0 equivalents | Deprotonates both phenolic and carboxylic acid groups. |

| Solvent | Dimethylformamide (DMF) or Acetone | Polar aprotic solvent facilitates the Sₙ2 reaction. |

| Temperature | 60 - 80 °C | Balances reaction rate and minimization of side reactions. |

| Reaction Time | 4 - 12 hours | Monitor by TLC to determine completion. |

| Workup pH | 2 - 3 | Ensures complete precipitation of the carboxylic acid product. |

Experimental Workflow

Below is a generalized protocol for the synthesis of 5-(2-Methoxyethoxy)-2-nitrobenzoic acid.

identifying common impurities in commercial 5-(2-Methoxyethoxy)-2-nitrobenzoic acid

Initiating Impurity Investigation

I'm starting a deep dive into the impurities present in commercial 5-(2-Methoxyethoxy)-2-nitrobenzoic acid. My initial focus is a comprehensive Google search to pinpoint common impurities, paying close attention to synthesis pathways and possible side reactions. I will also be looking into methods to avoid specific impurities.

Expanding Impurity Scope

I'm now expanding the scope to include analytical methods for related compounds, seeking pharmacopeial guidelines and regulatory agency publications for impurity thresholds. I'm also devising a comparison guide structure, starting with the significance of purity, the impurities based on synthesis, and analytical techniques. I will then explain the links between manufacturing and impurities, and suggest effective analytical workflows.

Deepening Data Gathering

I'm now deeply engaged in comprehensive Google searches, focusing on both the common impurities of 5-(2-Methoxyethoxy)-2-nitrobenzoic acid and established analytical methods for similar compounds. I'm also actively seeking relevant pharmacopeial guidelines and regulatory agency publications to establish impurity thresholds. The aim is to create a well-structured comparison guide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.